Methyl 2-acetamido-5-bromo-3-methylbenzoate
Overview
Description
Methyl 2-acetamido-5-bromo-3-methylbenzoate is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of benzoic acid and contains functional groups such as an ester, an amide, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-5-bromo-3-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-methylbenzoate, followed by acetylation and amidation reactions. The reaction conditions typically involve the use of bromine or a brominating agent, acetic anhydride, and ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-5-bromo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Products include alcohols and amines.
Oxidation Reactions: Products include carboxylic acids.
Scientific Research Applications
Methyl 2-acetamido-5-bromo-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-5-bromo-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-5-bromobenzoate
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 5-bromo-2-iodobenzoate
Uniqueness
Methyl 2-acetamido-5-bromo-3-methylbenzoate is unique due to the presence of both an acetamido group and a bromine atom on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-acetamido-5-bromo-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-6-4-8(12)5-9(11(15)16-3)10(6)13-7(2)14/h4-5H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUGSIFCUHRSPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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